GR24

Description

Structure

3D Structure

Properties

IUPAC Name |

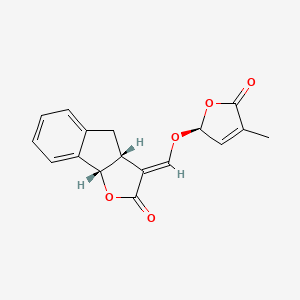

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDUVBUZOUAOQ-IMBONUEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76974-79-3 | |

| Record name | GR 24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Interaction Between GR24 and Auxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between GR24, a synthetic analog of strigolactones (SLs), and auxin, a pivotal plant hormone. It details the molecular mechanisms, signaling pathways, and experimental evidence that underpin their interaction, offering valuable insights for research and development in plant biology and beyond.

Introduction to this compound and Auxin

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental cues.[1] this compound is a widely used synthetic analog of SLs, instrumental in elucidating the SL signaling pathway and its crosstalk with other hormonal pathways. Auxin, primarily in the form of indole-3-acetic acid (IAA), is a master regulator of plant growth, orchestrating processes such as cell division, elongation, and differentiation. The interaction between SLs and auxin is a critical nexus in the control of plant architecture, demonstrating a complex interplay that can be both synergistic and antagonistic depending on the developmental context.[2][3] Understanding this interaction is fundamental to manipulating plant growth and development for agricultural and biotechnological applications.

The Core Signaling Pathways

2.1 Strigolactone (this compound) Signaling

The canonical SL signaling pathway involves three core protein components: the α/β-hydrolase DWARF14 (D14), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.[4][5]

-

Perception: In the presence of SL (or this compound), the D14 receptor binds and hydrolyzes the hormone. This event induces a conformational change in D14, enabling its interaction with MAX2.

-

Complex Formation: The SL-bound D14, MAX2, and an SMXL protein form a ternary complex. MAX2 is part of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.

-

Ubiquitination and Degradation: Within this complex, the SMXL repressor is targeted for polyubiquitination and subsequent degradation by the 26S proteasome.

-

Derepression of Transcription: The degradation of SMXL proteins lifts the repression of downstream target genes, leading to various SL-mediated developmental responses.

2.2 Auxin Signaling

Auxin signaling operates through a conceptually similar mechanism of derepression.

-

Perception: The F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs) act as auxin receptors.

-

Complex Formation: In the presence of auxin, TIR1/AFBs, as part of an SCF complex (SCFTIR1/AFB), bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

-

Ubiquitination and Degradation: This binding targets the Aux/IAA proteins for ubiquitination and degradation by the 26S proteasome.

-

Derepression of Transcription: The removal of Aux/IAA repressors allows Auxin Response Factors (ARFs), which are transcription factors, to regulate the expression of auxin-responsive genes.

This compound-Auxin Crosstalk: Mechanisms of Interaction

The interaction between this compound and auxin is multifaceted, primarily revolving around the regulation of polar auxin transport (PAT) and mutual transcriptional regulation.

3.1 Regulation of Polar Auxin Transport

A major mechanism by which this compound influences plant development is by modulating the trafficking and abundance of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers.

-

PIN Protein Abundance: Exogenous application of this compound has been shown to reduce the accumulation of PIN1 protein in the plasma membranes of xylem parenchyma cells. This effect is dependent on the MAX2 component of the SL signaling pathway. This reduction in PIN proteins dampens the capacity of the main stem to transport auxin, a process central to the regulation of shoot branching.

-

PIN Protein Localization: SLs can affect the plasma-membrane localization of PIN proteins. For instance, in response to phosphate deficiency, SLs can trigger the depletion of PIN2 from the plasma membrane in root cells. This modulation of PIN localization alters local auxin gradients, thereby affecting root development.

3.2 Transcriptional Regulation

This compound and auxin signaling pathways exhibit mutual transcriptional control.

-

Auxin Induces SL Biosynthesis: Auxin promotes the expression of SL biosynthesis genes, such as MAX3 and MAX4. This suggests that auxin can trigger its own feedback regulation by stimulating the production of SLs, which in turn can dampen auxin transport.

-

This compound Influences Auxin-Related Gene Expression: Treatment with this compound can alter the expression of genes involved in auxin signaling and response. For example, this compound treatment has been shown to modulate the expression of various AUXIN RESPONSE FACTORs (ARFs) and Aux/IAA genes, thereby affecting the plant's sensitivity and response to auxin.

Quantitative Data on this compound-Auxin Interaction

The following tables summarize key quantitative findings from studies on the interaction between this compound and auxin.

Table 1: Effect of this compound on Polar Auxin Transport and PIN1 Accumulation

| Parameter | Organism/Tissue | This compound Concentration | Effect | Reference |

| Basipetal Auxin Transport | Arabidopsis inflorescence stems | 1 nM - 100 nM | Dose-dependent reduction (up to 30%) | |

| Basipetal Auxin Transport | Arabidopsis inflorescence stems | 10 µM | Reduction in wild-type and max4, no effect in max2 | |

| PIN1:GFP Fluorescence | Arabidopsis xylem parenchyma | 5 µM | Significant reduction in wild-type and max1, no effect in max2 |

Table 2: Effect of this compound on Root System Architecture

| Parameter | Organism | This compound Concentration | Effect | Reference |

| Primary Root Length | Arabidopsis | 2.5 µM | Increase | |

| Primary Root Length | Arabidopsis | 5 µM | Decrease | |

| Lateral Root Density | Arabidopsis | 1 µM | Inhibition | |

| Root Hair Elongation | Arabidopsis | Positive effect | ||

| Adventitious Root Number | Melon seedlings | - | Increased by this compound and further increased by this compound+IAA |

Table 3: Effect of this compound on Gene Expression

| Gene(s) | Organism/Context | This compound Treatment | Effect on Expression | Reference |

| ARF5, ARF8, ARF10, ARF16 | Arabidopsis somatic embryogenesis | 50 nM | Upregulation | |

| WUS, SERK1 | Arabidopsis somatic embryogenesis | 50 nM | Upregulation | |

| AUX1 | Melon hypocotyls | - | Upregulation | |

| AUX/IAA genes | Melon hypocotyls | - | Downregulation of 7 genes | |

| YUC genes | Melon hypocotyls | - | Downregulation of 2 genes |

Detailed Experimental Protocols

5.1 Polar Auxin Transport Assay in Arabidopsis Stems

This protocol is adapted from methodologies used to quantify the effect of this compound on auxin transport capacity.

-

Plant Material: Use inflorescence stems from 5- to 6-week-old Arabidopsis thaliana plants.

-

Segment Preparation: Excise 1.5-2.0 cm segments from the basal part of the main inflorescence stem.

-

Incubation: Place the apical end of each segment into a microcentrifuge tube containing 20 µL of auxin transport buffer (ATS) supplemented with 1 µM [14C]IAA (radiolabeled auxin) and the desired concentration of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The basal end is placed in a separate tube with 500 µL of ATS buffer without IAA or this compound.

-

Transport Period: Allow transport to proceed for 6 hours in the dark at room temperature.

-

Quantification: After the incubation period, excise the apical 5 mm of the segment (which was in contact with the radiolabeled auxin) and the basal 5 mm. The basal segment is placed in a scintillation vial with scintillation fluid.

-

Measurement: Quantify the amount of radioactivity in the basal segment using a scintillation counter. This value represents the amount of auxin that has been transported through the stem segment.

-

Controls: Include a vehicle control (e.g., acetone, the solvent for this compound) and a positive control for transport inhibition using 1 µM N-1-naphthylphthalamic acid (NPA).

5.2 PIN1:GFP Localization via Confocal Microscopy

This protocol is based on methods to visualize this compound's effect on PIN protein accumulation.

-

Plant Material: Use Arabidopsis thaliana plants stably expressing a PIN1::PIN1:GFP reporter construct.

-

Tissue Preparation: Excise the basal 15 mm of bolting stems. Halve the segments longitudinally using a sharp razor blade.

-

Treatment: Incubate the sectioned stems in ATS solution containing either a vehicle control (e.g., 0.1% acetone) or 5 µM this compound.

-

Incubation: Keep the samples in the dark for 6 hours at room temperature.

-

Microscopy: Mount the treated stem sections on a microscope slide in the incubation solution.

-

Imaging: Visualize the PIN1:GFP signal in xylem parenchyma cells using a confocal laser scanning microscope. Use appropriate laser lines for GFP excitation (e.g., 488 nm) and collect emission (e.g., 500-550 nm).

-

Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the GFP signal at the plasma membrane of a defined number of cells for each treatment. Compare the fluorescence intensity between control and this compound-treated samples.

5.3 Root Phenotyping Assay

This protocol allows for the quantitative analysis of this compound's effect on root system architecture.

-

Plant Growth: Sterilize and sow Arabidopsis thaliana seeds on square Petri plates containing Murashige and Skoog (MS) medium supplemented with different concentrations of this compound (e.g., 0, 1 µM, 2.5 µM, 5 µM).

-

Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

Data Acquisition: After a set period (e.g., 7-10 days), scan the plates using a high-resolution flatbed scanner.

-

Analysis: Use root analysis software (e.g., ImageJ with the NeuronJ plugin, or dedicated software like WinRHIZO) to measure:

-

Primary root length.

-

The number of emerged lateral roots.

-

Lateral root density (number of lateral roots per cm of primary root).

-

-

Statistical Analysis: Perform statistical tests (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.

Conclusion

The interaction between this compound and auxin is a cornerstone of hormonal crosstalk in plants, profoundly influencing their growth and form. The primary mechanism of this interaction involves the this compound-mediated, MAX2-dependent modulation of PIN auxin transporters, which in turn alters polar auxin transport and downstream developmental programs like shoot branching and root development. Furthermore, a complex transcriptional feedback loop exists where auxin promotes strigolactone biosynthesis, and strigolactones influence the expression of auxin-responsive genes. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and scientists to further investigate this critical hormonal relationship, paving the way for innovations in crop improvement and plant biotechnology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The role of strigolactones in root development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of GR24 in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathological driver in a multitude of human diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[1][2] The synthetic strigolactone analog, GR24, has emerged as a molecule of significant interest, demonstrating potent antioxidant properties.[3][4] Initially recognized for its role in plant development, research has pivoted towards its effects in mammalian systems, revealing a promising capacity to mitigate oxidative stress.[3] This technical guide provides an in-depth exploration of the antioxidant properties of this compound in mammalian cells, focusing on its mechanism of action, experimental validation, and relevant protocols for research and development.

Core Mechanism of Action: The Nrf2 Signaling Pathway

The antioxidant effects of this compound in mammalian cells are predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous antioxidant and phase II detoxifying enzymes, bolstering the cell's defense against oxidative insults.

Studies have shown that this compound can interfere with the Keap1-Nrf2 interaction, promoting Nrf2 activation. This leads to the upregulation of key Nrf2 target genes, including Heme Oxygenase-1 (HO-1) and NADPH:quinone Oxidoreductase 1 (NQO1), which play critical roles in cellular protection against oxidative stress.

Quantitative Data on this compound's Antioxidant Activity

The following tables summarize the quantitative data from various studies investigating the effects of this compound on markers of oxidative stress and antioxidant response.

Table 1: Effect of this compound on Antioxidant Enzyme Expression in Mammalian Cells

| Cell Line | This compound Concentration | Target Gene | Fold Induction (mRNA) | Reference |

| Murine Hepa1c1c7 & Raw264.7 | 10–50 µM | HO-1 | Up to 64x | |

| Murine Hepa1c1c7 & Raw264.7 | 10–50 µM | NQO1 | Up to 58x | |

| Rat L6 Myotubes | Not specified | Nrf2 Target Genes | Upregulated |

Table 2: Effect of this compound on Oxidative Stress Markers in Plants (as a model)

| Plant Species | Stress Condition | This compound Concentration | Enzyme/Marker | % Increase in Activity/Content | Reference |

| Ornamental Sunflower | Salinity | 0.01 mg/L | SOD | 74.42% | |

| Ornamental Sunflower | Salinity | 0.01 mg/L | CAT | 53.62% | |

| Ornamental Sunflower | Salinity | 0.01 mg/L | POD | 175.68% | |

| Wheat | Salinity | 10 µM | APX, CAT, PPO | Significantly Enhanced | |

| Rice | Salinity | Not specified | SOD, CAT, APX | Effectively Enhanced |

Note: Plant data is included to illustrate the conserved antioxidant-boosting effect of this compound across biological kingdoms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antioxidant properties. Below are outlines for key experiments.

Cell Culture and Treatment

-

Cell Lines: Murine macrophages (RAW 264.7), hepatic cells (Hepa1c1c7), or skeletal muscle cells (L6 myotubes) are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24 hours) prior to inducing oxidative stress or harvesting for analysis.

Induction of Oxidative Stress

-

To evaluate the protective effects of this compound, cells can be pre-treated with this compound and then exposed to an oxidative stressor such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

-

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Outline:

-

Seed cells in a 96-well black plate.

-

Treat cells with this compound followed by an oxidative stressor.

-

Wash cells with phosphate-buffered saline (PBS).

-

Incubate cells with DCFH-DA solution (e.g., 10 µM) in the dark.

-

Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Quantification of Antioxidant Enzyme Gene Expression (qRT-PCR)

-

Principle: To measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1).

-

Protocol Outline:

-

Harvest this compound-treated cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze data using the ΔΔCt method to determine the fold change in gene expression.

-

Assessment of Nrf2 Nuclear Translocation

-

Method: Immunofluorescence microscopy.

-

Protocol Outline:

-

Grow cells on coverslips and treat with this compound.

-

Fix cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against Nrf2.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize using a fluorescence microscope to observe the localization of Nrf2.

-

Cell Viability Assay

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT to form a purple formazan product.

-

Protocol Outline:

-

Seed cells in a 96-well plate.

-

Treat cells with this compound, with or without an oxidative stressor.

-

Add MTT solution and incubate.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure absorbance at ~570 nm using a microplate reader.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the antioxidant properties of this compound.

Conclusion

The synthetic strigolactone this compound demonstrates significant antioxidant properties in mammalian cells, primarily through the activation of the Nrf2 signaling pathway. This leads to the upregulation of a battery of cytoprotective genes that enhance the cell's capacity to neutralize reactive oxygen species and combat oxidative stress. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oxidative stress-related pathologies. Future in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

- 1. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]

- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multifaceted assessment of strigolactone this compound and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multifaceted assessment of strigolactone this compound and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GR24 Treatment in Hydroponic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24, a synthetic analog of strigolactones, has emerged as a potent plant growth regulator with significant implications for enhancing nutrient uptake, modulating root architecture, and improving stress tolerance in a variety of plant species. In hydroponic systems, where nutrient availability is precisely controlled, the application of this compound offers a promising avenue for optimizing plant growth and resource utilization. These application notes provide detailed protocols for the preparation and application of this compound in hydroponic settings, summarize key quantitative data from relevant studies, and outline experimental methodologies to assess its efficacy.

This compound Stock Solution and Nutrient Solution Preparation

A critical first step in utilizing this compound is the preparation of a stable stock solution, which is then diluted into the hydroponic nutrient solution.

Protocol for this compound Stock Solution Preparation

Materials:

-

rac-GR24 (CSA No. 76974-79-3)

-

Acetone (anhydrous)

-

Deionized or Milli-Q water

-

Sterile microcentrifuge tubes or glass vials

-

Pipettes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound in a small volume of acetone.[1]

-

Bring the final volume to 335.2 µL with deionized water.[1] This creates a 10 mM stock solution.

-

For smaller volumes, dissolve the desired amount of this compound in acetone to a concentration of 1 mM.[2]

-

Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol for Preparing this compound-Enriched Hydroponic Nutrient Solution

Materials:

-

Hydroponic nutrient stock solutions (e.g., Hoagland, Murashige and Skoog)

-

This compound stock solution (1 mM or 10 mM)

-

pH meter and pH up/down solutions

-

EC (Electrical Conductivity) meter

-

Large reservoir for mixing

Procedure:

-

Prepare the base hydroponic nutrient solution according to the manufacturer's instructions or a standard recipe. Ensure all components are fully dissolved.

-

Measure the initial pH and EC of the nutrient solution and adjust to the optimal range for the specific crop being cultivated. For lettuce, an optimal EC is around 1.3 dS/m.[3]

-

From the this compound stock solution, pipette the required volume to achieve the desired final concentration in the nutrient solution. Common experimental concentrations range from 0.1 µM to 10 µM.[4]

-

Thoroughly mix the final solution to ensure even distribution of this compound.

-

Re-measure and, if necessary, adjust the pH and EC of the final solution before introducing it to the hydroponic system.

Quantitative Data Summary

The effects of this compound on plant growth and development are concentration-dependent and vary among species. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Root Architecture

| Plant Species | This compound Concentration | Parameter | Effect | Citation |

| Medicago truncatula | 0.1 µM | Main Root Length | No significant effect | |

| 2 µM | Main Root Length | Slight reduction | ||

| 0.1 µM | Lateral Root Number | Significant increase | ||

| 2 µM | Lateral Root Number | Significant increase | ||

| Citrus Rootstock C-32 | 2.5 µM | Fine Root Proliferation | Enhanced under nutrient deficiency | |

| 5-10 µM | Root Growth | Inhibitory effects | ||

| Glycyrrhiza uralensis | 10 µM | Root Length | +20.1% (low P), +36% (high P) | |

| 10 µM | Projected Root Area | +28.3% (low P) |

Table 2: Effect of this compound on Biomass and Growth Parameters

| Plant Species | This compound Concentration | Parameter | Effect | Citation |

| Glycyrrhiza uralensis | 10 µM | Fresh Weight | +53.8% (low P), +78.57% (high P) | |

| 10 µM | Dry Weight | +38.2% (low P), +82.1% (high P) | ||

| Ornamental Sunflower | 0.01 mg L⁻¹ | Root Fresh Weight | -47.27% (under salt stress) | |

| 0.01 mg L⁻¹ | Shoot Fresh Weight | -44.79% (under salt stress) | ||

| 0.01 mg L⁻¹ | Photosynthetic Rate | +9.29% (control conditions) |

Table 3: Effect of this compound on Nutrient Content and Biochemical Parameters

| Plant Species | This compound Concentration | Parameter | Effect | Citation |

| Glycyrrhiza uralensis | 10 µM | Chlorophyll a | +50.07% (low P), +34.72% (high P) | |

| 10 µM | Chlorophyll b | +18.17% (low P), +79.41% (high P) | ||

| Ornamental Sunflower | 0.01 mg L⁻¹ | Root K⁺ | +14.63% (control conditions) | |

| 0.01 mg L⁻¹ | Shoot K⁺ | +14.87% (control conditions) | ||

| 0.01 mg L⁻¹ | Root Ca²⁺ | +12.63% (control conditions) | ||

| 0.01 mg L⁻¹ | Shoot Ca²⁺ | +11.48% (control conditions) |

Experimental Protocols

Protocol for Assessing this compound Effects on Plant Growth in a Deep Water Culture (DWC) System

Objective: To determine the optimal concentration of this compound for promoting growth and nutrient uptake in a model hydroponic crop (e.g., lettuce).

Materials:

-

DWC hydroponic system with multiple independent reservoirs

-

Lettuce seedlings (e.g., Lactuca sativa) at the 2-3 true leaf stage

-

This compound stock solution (1 mM)

-

Standard hydroponic nutrient solution for lettuce

-

pH and EC meters

-

Airstones and air pump

-

Analytical balance

-

Drying oven

-

Root scanning equipment and software (e.g., WinRHIZO)

Experimental Design:

-

Set up the DWC system with at least four treatment groups: Control (0 µM this compound), 0.1 µM this compound, 1 µM this compound, and 10 µM this compound. Each treatment should have at least three replicate reservoirs.

-

Prepare the respective this compound-enriched nutrient solutions for each treatment group as described in Protocol 1.2.

-

Transplant uniform lettuce seedlings into the net pots of the DWC system.

-

Ensure continuous aeration of the nutrient solution using airstones.

-

Monitor and record the pH and EC of the nutrient solution daily, adjusting as necessary to maintain optimal levels.

-

After a predetermined growth period (e.g., 28 days), harvest the plants.

-

Separate the shoots and roots of each plant.

-

Measure the fresh weight of the shoots and roots immediately.

-

Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.

-

Analyze a subsample of dried tissue for nutrient content (N, P, K, Ca, Mg) using standard analytical methods.

-

Scan the fresh root systems to analyze root architecture parameters (total root length, surface area, average diameter, number of tips).

Protocol for Plant Tissue Nutrient Analysis

Procedure:

-

Dry the plant tissue samples as described in Protocol 3.1.

-

Grind the dried tissue to a fine powder using a Wiley mill or similar grinder.

-

Accurately weigh a subsample of the ground tissue (e.g., 0.5 g).

-

Digest the tissue sample using an appropriate acid digestion method (e.g., sulfuric acid-hydrogen peroxide digestion for N and P, or dry ashing followed by acid dissolution for other minerals).

-

Analyze the digested samples for elemental concentrations using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

Visualization of Pathways and Workflows

This compound Signaling Pathway

Caption: this compound signaling pathway in plants.

Experimental Workflow for this compound Treatment in Hydroponics

References

- 1. Effect of this compound on the growth and development of licorice under low phosphorus stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantsuccess.org [plantsuccess.org]

- 3. extension.purdue.edu [extension.purdue.edu]

- 4. Strigolactone this compound modulates citrus root architecture and rhizosphere microbiome under nitrogen and phosphorus deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Methods for Assessing GR24 Uptake and Transport in Plants: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24 is a synthetic analog of strigolactones (SLs), a class of plant hormones that play crucial roles in various aspects of plant development and interaction with symbiotic organisms. Understanding the uptake and transport of this compound is fundamental for elucidating its mode of action and for the development of novel agrochemicals and pharmaceuticals. This document provides detailed application notes and protocols for assessing this compound uptake and transport in plants, catering to the needs of researchers in academia and industry. The methodologies described herein range from indirect bioassays to direct quantitative measurements using advanced analytical techniques.

I. Indirect Assessment of this compound Uptake: Bioassays

Bioassays provide a cost-effective and often high-throughput method to infer the uptake and biological activity of this compound. These assays are based on observing a physiological or developmental response in plants or parasitic weeds following this compound application.

Parasitic Plant Seed Germination Assay

Principle: Strigolactones, and their analogs like this compound, are potent germination stimulants for parasitic plants of the Orobanchaceae family (e.g., Striga, Orobanche). The germination rate of parasitic plant seeds is directly proportional to the concentration of the stimulant, thus providing an indirect measure of its activity and, by extension, its presence.

Protocol:

-

Seed Sterilization and Pre-conditioning:

-

Surface sterilize parasitic plant seeds (e.g., Striga hermonthica) with a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

-

Spread the sterilized seeds on sterile glass fiber filter paper discs in a petri dish.

-

Add sterile distilled water to moisten the filter paper and incubate the seeds in the dark at 25-30°C for 10-14 days. This pre-conditioning period is essential to sensitize the seeds to germination stimulants.

-

-

This compound Application:

-

Prepare a stock solution of this compound (e.g., 10 mM in acetone).

-

Prepare a dilution series of this compound in sterile distilled water (e.g., from 10⁻⁶ M to 10⁻¹² M). Include a mock control with the same concentration of acetone as the highest this compound concentration.

-

Apply 50 µL of each this compound dilution or control solution to the pre-conditioned seeds on the filter paper discs.

-

-

Incubation and Germination Scoring:

-

Seal the petri dishes with parafilm and incubate in the dark at 25-30°C for 24-48 hours.

-

Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

-

Calculate the germination percentage for each concentration.

-

Data Presentation:

| This compound Concentration (M) | Germination Percentage (%) |

| 10⁻⁶ | 95 ± 3 |

| 10⁻⁸ | 85 ± 5 |

| 10⁻¹⁰ | 50 ± 7 |

| 10⁻¹² | 10 ± 2 |

| Mock Control | < 1 |

Arabidopsis thaliana Root Development Assay

Principle: Exogenous application of this compound influences root system architecture in Arabidopsis thaliana, typically by inhibiting primary root elongation and promoting lateral root formation at specific concentrations. This dose-dependent response can be used as a bioassay.[1]

Protocol:

-

Plant Growth:

-

Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow them on Murashige and Skoog (MS) agar plates.

-

Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

-

This compound Treatment:

-

After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates supplemented with different concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a mock-treated control.

-

-

Phenotypic Analysis:

-

Incubate the plates vertically in the growth chamber for another 5-7 days.

-

Scan the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).

-

Data Presentation:

| This compound Concentration (µM) | Primary Root Length (cm) | Number of Lateral Roots |

| 0 (Mock) | 5.2 ± 0.4 | 8 ± 2 |

| 0.1 | 4.8 ± 0.3 | 12 ± 3 |

| 1 | 3.5 ± 0.5 | 15 ± 4 |

| 5 | 2.1 ± 0.3 | 10 ± 3 |

| 10 | 1.8 ± 0.2 | 7 ± 2 |

II. Direct Quantification of this compound Uptake and Transport

Direct methods involve the use of labeled this compound or sensitive analytical techniques to quantify its concentration in different plant tissues.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific technique that allows for the accurate quantification of small molecules like this compound in complex biological matrices. By extracting this compound from different plant tissues, its uptake and translocation can be determined.

Protocol:

-

Plant Treatment:

-

Grow plants (e.g., rice, tomato) hydroponically or in a suitable solid medium.

-

Apply a known concentration of this compound to the roots (for uptake studies) or to a specific leaf (for transport studies).

-

-

Tissue Harvesting and Extraction:

-

At different time points after application, harvest various plant tissues (e.g., roots, stems, leaves).

-

Record the fresh weight of each tissue sample.

-

Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the this compound from the powdered tissue using a suitable solvent, such as ethyl acetate or a mixture of acetonitrile and water, often containing an internal standard (e.g., deuterated this compound) for accurate quantification.

-

Centrifuge the extract to pellet the cell debris.

-

-

Sample Clean-up:

-

The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Develop a specific Multiple Reaction Monitoring (MRM) method for this compound and the internal standard. This involves defining the precursor ion and product ion transitions.

-

Generate a standard curve using known concentrations of this compound to enable absolute quantification.

-

Data Presentation:

| Time after Application (hours) | This compound Concentration in Roots (ng/g FW) | This compound Concentration in Shoots (ng/g FW) |

| 1 | 150 ± 20 | < 1 |

| 6 | 95 ± 15 | 12 ± 3 |

| 24 | 40 ± 8 | 25 ± 5 |

| 48 | 15 ± 4 | 18 ± 4 |

Radiolabeled this compound Uptake and Transport Assay

Principle: Using radiolabeled this compound (e.g., with tritium, ³H) allows for highly sensitive detection and visualization of its movement within the plant.

Protocol:

-

Plant Growth and Treatment:

-

Grow seedlings in a hydroponic system or on agar plates.

-

Apply [³H]-GR24 to the nutrient solution (for root uptake) or as a droplet on a single leaf (for leaf-to-shoot transport).

-

-

Uptake and Transport Period:

-

Allow the plants to take up and transport the radiolabeled compound for a defined period (e.g., 1, 6, 24 hours).

-

-

Tissue Harvesting and Quantification:

-

Harvest different plant parts (roots, hypocotyl/stem, cotyledons/leaves).

-

Wash the roots thoroughly to remove any [³H]-GR24 adhering to the surface.

-

Measure the fresh weight of each tissue.

-

Homogenize the tissues and measure the radioactivity in each fraction using a liquid scintillation counter.

-

-

Visualization by Autoradiography:

-

For a visual representation of transport, press the whole plant against an X-ray film or a phosphor imaging screen.

-

Expose for a suitable duration depending on the amount of radioactivity.

-

Develop the film or scan the screen to visualize the distribution of [³H]-GR24.

-

Data Presentation:

| Plant Tissue | Radioactivity (DPM/mg FW) |

| Roots | 5500 ± 450 |

| Hypocotyl | 850 ± 120 |

| Cotyledons | 350 ± 60 |

| True Leaves | 150 ± 40 |

III. Visualization of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the this compound signaling pathway and the experimental workflows for its assessment.

References

Troubleshooting & Optimization

Optimizing GR24 concentration for specific plant species

Welcome to the technical support center for GR24, a synthetic strigolactone analog. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this compound concentration in your plant species of interest.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I am not observing any effect of this compound on my plants. What could be the reason?

A1: Several factors could contribute to a lack of response to this compound treatment. Consider the following troubleshooting steps:

-

Concentration Range: The optimal this compound concentration is highly dependent on the plant species and the desired physiological response. You may be using a concentration that is too low or too high. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal level for your specific experimental setup. For instance, in Arabidopsis, concentrations for root development studies have ranged from 1.25 µM to 10 µM[1][2], while for somatic embryogenesis, 10 nM was found to be effective[3].

-

Plant Species and Genotype: Different plant species and even different genotypes within the same species can have varying sensitivities to strigolactones. What works for Arabidopsis may not be optimal for tomato or maize.

-

This compound Stereoisomers: Commercial this compound is a racemic mixture of two enantiomers, (+)-GR24 and (-)-GR24, which can elicit different physiological responses by signaling through different receptors (D14 and KAI2 respectively)[4][5]. The specific stereoisomer may be critical for your desired effect. Using specific stereoisomers might provide more precise results.

-

Solvent and Stability: this compound is typically dissolved in solvents like acetone or ethanol before being diluted in an aqueous medium. Ensure the final solvent concentration is not phytotoxic. Also, be aware of the stability of this compound in your experimental medium, as it can degrade over time. Prepare fresh solutions for your experiments when possible.

-

Experimental Conditions: Factors such as light, temperature, and nutrient availability can influence a plant's response to strigolactones. Ensure your experimental conditions are consistent and optimal for the plant species you are working with.

-

Plant Developmental Stage: The responsiveness of a plant to this compound can vary with its developmental stage. For example, seed germination protocols will differ significantly from experiments on mature plants.

Q2: I am observing inhibitory or toxic effects at higher this compound concentrations. How can I avoid this?

A2: High concentrations of this compound can indeed be inhibitory or toxic to plants. This is a common observation in dose-response studies.

-

Perform a Dose-Response Curve: The best way to avoid toxicity is to have a well-defined dose-response curve for your specific plant and experimental system. This will help you identify the concentration that gives the maximal desired effect without causing negative side effects. For example, in Arabidopsis primary root growth, lower concentrations (1.25 and 2.5 µM) showed an increase in length, while higher concentrations led to a decrease.

-

Observe Morphological Changes: Carefully observe the plants for any signs of stress, such as stunted growth, chlorosis, or necrosis. These are indicators that the this compound concentration may be too high.

-

Consider the Application Method: The method of application (e.g., adding to media, foliar spray, direct application to buds) can influence the effective concentration. For direct application, a much smaller amount may be needed compared to incorporation into a large volume of growth medium.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about using this compound.

Q1: What is a good starting concentration for my experiments?

A1: A good starting point depends on your plant species and the biological process you are investigating. Based on published literature, here are some suggested ranges:

-

Arabidopsis thaliana :

-

Hypocotyl Elongation: 3 µM to 25 µM.

-

Root Development: 1.25 µM to 10 µM.

-

Somatic Embryogenesis: As low as 10 nM.

-

-

Parasitic Weed Seed Germination (Striga, Orobanche): Can be effective at very low concentrations, from 10⁻⁷ M to 10⁻¹⁵ M, with higher concentrations like 0.1 to 1 mg/L ensuring high germination rates.

-

Tomato (Solanum lycopersicum): For seed germination, 0.20 µM has been shown to be effective.

-

Maize (Zea mays): For mitigating drought stress, a foliar application of 0.01 mg/L was found to be the minimum effective concentration.

It is always recommended to perform a pilot experiment with a logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) to narrow down the optimal range.

Q2: How should I prepare my this compound stock and working solutions?

A2: this compound is not readily soluble in water.

-

Stock Solution: Prepare a stock solution of this compound in an organic solvent. Anhydrous acetone or 100% ethanol are commonly used. For example, a 10 mM stock solution can be prepared in acetone.

-

Working Solution: Dilute the stock solution to your desired final concentration in your aqueous growth medium or buffer. It is important to add the stock solution to the medium while vortexing or stirring to ensure it is well dispersed.

-

Control: Remember to include a "mock" control in your experiments that contains the same final concentration of the solvent used to dissolve this compound, to account for any effects of the solvent itself.

Q3: What is the signaling pathway of this compound in plants?

A3: The canonical strigolactone signaling pathway involves the following key components:

-

Perception: this compound is perceived by the α/β-hydrolase receptor DWARF14 (D14).

-

Complex Formation: Upon binding this compound, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).

-

Ubiquitination and Degradation: The D14-GR24-MAX2 complex then recruits target proteins, which are members of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family of transcriptional repressors. MAX2, as part of an SCF E3 ubiquitin ligase complex, mediates the ubiquitination of these SMXL proteins, targeting them for degradation by the 26S proteasome.

-

Gene Expression: The degradation of the SMXL repressors leads to the derepression of downstream target genes, ultimately resulting in a physiological response.

Data Presentation

Table 1: Effective this compound Concentrations for Various Effects in Arabidopsis thaliana

| Experimental Goal | Effective Concentration Range | Reference(s) |

| Hypocotyl Elongation Inhibition | 3 µM - 25 µM | |

| Primary Root Length Promotion | 1.25 µM - 2.5 µM | |

| Primary Root Length Inhibition | > 2.5 µM | |

| Lateral Root Development Inhibition | 5 µM - 10 µM | |

| Somatic Embryogenesis Promotion | 10 nM |

Table 2: Effective this compound Concentrations for Seed Germination in Parasitic Weeds

| Plant Species | Effective Concentration Range | Reference(s) |

| Orobanche cumana | EC₅₀ = 5.1 - 5.3 x 10⁻⁸ M | |

| Striga hermonthica | 10⁻⁵ M - 10⁻⁹ M | |

| Orobanche ramosa | Optimal at ≥ 1 mg/L |

Table 3: Effective this compound Concentrations in Other Plant Species

| Plant Species | Experimental Goal | Application Method | Effective Concentration | Reference(s) |

| Helianthus annuus (Sunflower) | Alleviation of Salinity Stress | Foliar Spray | 0.01 mg/L | |

| Artemisia annua | Enhanced Growth and Artemisinin Production | Foliar Spray | Not specified | |

| Solanum lycopersicum (Tomato) | Seed Germination Promotion | In Petri dish | 0.20 µM | |

| Zea mays (Maize) | Drought Stress Mitigation | Foliar Spray | 0.01 mg/L | |

| Wheat | Alleviation of Salinity Stress | Seed Priming | 0.001 - 0.1 mg/L |

Experimental Protocols

Protocol 1: Dose-Response Assay for Arabidopsis Root Development

This protocol is adapted from studies on the effect of this compound on Arabidopsis root architecture.

-

Media Preparation: Prepare Murashige and Skoog (MS) medium with 0.5% sucrose and solidify with agar. After autoclaving and cooling to approximately 50-60°C, add this compound from a stock solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, and 10 µM). Also, prepare a mock control plate with the same concentration of solvent used for the this compound stock.

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the prepared plates.

-

Growth Conditions: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

Data Collection: After a set period (e.g., 8, 11, or 14 days), measure the primary root length and count the number of lateral roots for each seedling under a dissecting microscope.

-

Analysis: Calculate the average primary root length and lateral root density for each concentration and compare them to the mock control.

Protocol 2: Seed Germination Assay for Parasitic Weeds

This protocol is a general guide based on studies of Orobanche and Striga seed germination.

-

Seed Preconditioning: Precondition the parasitic weed seeds by placing them on moist glass fiber filter paper in a petri dish and incubating them in the dark at an optimal temperature (e.g., 21°C for O. cumana, 30°C for S. hermonthica) for a specific period (e.g., 7-14 days) to break dormancy.

-

This compound Application: Prepare a series of this compound dilutions (e.g., 0.001, 0.01, 0.1, 1 mg/L) in water. Apply a small volume of each solution to the preconditioned seeds.

-

Incubation: Incubate the petri dishes in the dark at an appropriate temperature (e.g., 25°C).

-

Germination Scoring: After a few days (e.g., 3-8 days), count the number of germinated seeds under a microscope. A seed is considered germinated when the radicle has protruded through the seed coat.

-

Analysis: Calculate the germination percentage for each this compound concentration.

Mandatory Visualization

Caption: The this compound signaling pathway from perception to physiological response.

References

- 1. Physiological Effects of the Synthetic Strigolactone Analog this compound on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthetic Strigolactone this compound Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

- 5. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Refining GR24 Application Techniques for Consistent Results

Welcome to the technical support center for GR24, a synthetic strigolactone analog. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining application techniques for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic analog of strigolactones, a class of phytohormones that regulate various aspects of plant growth and development.[1][2] It is widely used in research due to its similar biological activity to endogenous strigolactones and its relative stability, allowing for the study of strigolactone signaling pathways and their effects on processes like seed germination, root architecture, and shoot branching.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in several organic solvents, including acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[4][5] Acetone is a commonly used solvent for preparing stock solutions. For final dilutions in aqueous media, the concentration of the organic solvent should be minimized to avoid solvent-induced artifacts in your experiments. Always include a solvent-only control in your experimental design.

Q3: How should this compound solutions be stored to ensure stability?

A3: this compound stock solutions, typically prepared in acetone, should be stored at -20°C to maintain stability. When preparing treatment solutions, it is recommended to do so on ice, preferably on the day of the experiment. If solutions are made in advance, they should be stored at -20°C. Studies have shown that the stability of this compound in aqueous solutions is temperature-dependent, with significantly higher recovery at 4°C compared to 20°C over an 8-hour period.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a valuable tool, high concentrations can lead to general toxicity, affecting the overall health and appearance of the plant. The physiological response to this compound can also be dependent on the plant's auxin status, meaning its effects can vary based on local auxin levels. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during this compound application and provides potential causes and solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or No Observable Effect | Degraded this compound: Improper storage or handling of this compound solutions can lead to degradation. | Prepare fresh this compound solutions for each experiment from a stock stored at -20°C. Keep solutions on ice during preparation and use. |

| Incorrect Concentration: The optimal concentration of this compound is highly dependent on the plant species, developmental stage, and the biological process being studied. | Conduct a dose-response experiment to determine the optimal concentration for your specific setup. Refer to the quantitative data tables below for starting ranges. | |

| Suboptimal Application Method: The method of application (e.g., foliar spray, addition to media, direct application) can influence the uptake and effectiveness of this compound. | Choose an application method appropriate for your research question. For root studies, application to the growth medium is common. For shoot effects, foliar spray or direct application to buds may be more effective. | |

| Variability Between Replicates | Uneven Application: Inconsistent application of the treatment solution across replicates can lead to variability. | Ensure uniform application by using calibrated pipettes for liquid media or ensuring thorough mixing. For foliar applications, spray until leaves are evenly moistened without dripping. |

| Biological Variability: Plants can exhibit natural variation in their response to hormones. | Increase the number of biological replicates to improve statistical power and account for natural variation. | |

| Unexpected Phenotypes (e.g., stunted growth) | This compound Toxicity: High concentrations of this compound can be toxic to plants, leading to growth inhibition or other adverse effects. | Reduce the concentration of this compound used in your experiments. Perform a toxicity assay to identify the maximum non-toxic concentration. |

| Solvent Toxicity: The organic solvent used to dissolve this compound (e.g., acetone, DMSO) can be toxic to plants at certain concentrations. | Minimize the final concentration of the organic solvent in your treatment solutions. Always include a vehicle control (media with the same concentration of solvent but without this compound) to assess solvent effects. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 1 mM this compound stock solution in acetone and subsequent dilution to a working concentration in an aqueous medium.

Materials:

-

This compound solid (MW: 298.3 g/mol )

-

Acetone (analytical grade)

-

Sterile Milli-Q water or appropriate growth medium

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare 1 mM this compound Stock Solution:

-

Weigh out 2.983 mg of this compound and dissolve it in 10 mL of acetone to make a 1 mM stock solution.

-

Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Prepare Working Solution (e.g., 1 µM):

-

On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution on ice.

-

Perform a serial dilution. For example, to make a 1 µM working solution in 100 mL of growth medium, add 100 µL of the 1 mM stock solution to 99.9 mL of the medium.

-

Mix the working solution thoroughly.

-

Prepare a vehicle control by adding the same volume of acetone (100 µL) to 100 mL of the growth medium.

-

Protocol 2: Seed Germination Assay with this compound

This protocol outlines a method for assessing the effect of this compound on seed germination.

Materials:

-

Seeds of the plant species of interest

-

Petri dishes with sterile filter paper

-

This compound working solutions at various concentrations (e.g., 0.001, 0.01, 0.1, 1 µM)

-

Vehicle control solution

-

Growth chamber with controlled light and temperature

Procedure:

-

Surface sterilize the seeds according to a standard protocol for the species.

-

Place a sterile filter paper in each Petri dish.

-

Add a defined volume of the respective this compound working solution or vehicle control to each Petri dish, ensuring the filter paper is saturated but not flooded.

-

Place a predetermined number of seeds (e.g., 50-100) on the filter paper in each dish.

-

Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.

-

Monitor the seeds daily and record the number of germinated seeds (radicle emergence) over a set period (e.g., 7-14 days).

-

Calculate the germination percentage for each treatment.

Quantitative Data

The optimal concentration of this compound varies significantly depending on the application and plant species. The following tables summarize effective concentrations reported in the literature.

Table 1: this compound Concentrations for Seed Germination

| Plant Species | Effective Concentration Range | Optimal Concentration | Observed Effect |

| Orobanche ramosa | 0.001 - 10 mg/L | ≥ 1 mg/L | Stimulation of seed germination. |

| Tomato (Lycopersicon esculentum) | Not specified | 0.20 µM | Increased germination percentage, germination index, and vigor index. |

| Rice (Oryza sativa) | Not specified | 1.2 µmol/L | Increased radicle and plumule length. |

| Cucumber (Cucumis sativus) | 0.1 - 10 µM | 1 µM | Alleviation of salt stress effects on germination. |

Table 2: this compound Concentrations for Root and Shoot Development

| Plant Species | Application Method | Effective Concentration Range | Observed Effect |

| Arabidopsis thaliana | Growth medium | 1.25 - 2.5 µM | Increased primary root length. |

| Arabidopsis thaliana | Growth medium | > 2.5 µM | Decreased primary root length. |

| Arabidopsis thaliana | Growth medium | Not specified | Increased root hair length and decreased lateral root number. |

| Medicago truncatula | Growth medium | 0.1 - 2 µM | Modulation of main root growth and lateral root density. |

| Citrus | Growth medium | 1 - 10 µM (2.5 µM optimal) | Enhanced fine root initiation and lateral branching under nutrient deficiency. |

| Winter Wheat | Foliar spray/Irrigation | 10 µM | Increased antioxidant enzyme activities under drought stress. |

| Ornamental Sunflower | Foliar spray | 0.001 - 0.1 mg/L (0.01 mg/L optimal) | Enhanced photosynthetic rate and stomatal conductance under salt stress. |

Visualizations

Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone (SL) signaling pathway. SLs, such as this compound, are perceived by the D14 receptor, an α/β hydrolase. This perception leads to the interaction with the F-box protein MAX2 (D3 in rice), which is part of an SCF ubiquitin ligase complex. This complex targets SMXL/D53 family proteins for ubiquitination and subsequent degradation by the 26S proteasome, releasing the repression of downstream gene expression.

References

Technical Support Center: Accounting for GR24 Stereoisomer Activity in Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for the activity of GR24 stereoisomers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to consider its stereoisomers?

A1: this compound is a synthetic analog of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development. It is widely used as a tool to study SL signaling and responses. Critically, chemically synthesized this compound is typically a racemic mixture of two enantiomers: (+)-GR24 (also known as GR245DS) and (-)-GR24 (also known as GR24ent-5DS).[1][2] These stereoisomers have distinct biological activities because they are perceived by different receptor proteins in plants.[3][4] Using the racemic mixture (rac-GR24) can lead to confounding results, as it simultaneously activates two different signaling pathways.[1] Therefore, it is crucial to use individual, pure stereoisomers to dissect the specific effects of each pathway.

Q2: What are the different signaling pathways activated by this compound stereoisomers?

A2: The two main signaling pathways activated by this compound stereoisomers are the canonical strigolactone (SL) pathway and the karrikin (KAR) pathway.

-

(+)-GR24 (GR245DS) mimics natural strigolactones and is primarily perceived by the α/β-hydrolase receptor Dwarf14 (D14) . This interaction leads to the degradation of SMXL proteins and the regulation of downstream genes involved in processes like shoot branching inhibition.

-

(-)-GR24 (GR24ent-5DS) is perceived by the KARRIKIN INSENSITIVE 2 (KAI2) receptor. The KAI2 pathway is involved in responses to karrikins, compounds found in smoke that promote seed germination and seedling growth.

Both D14 and KAI2 signaling pathways converge on the F-box protein MORE AXILLARY GROWTH 2 (MAX2) to regulate downstream responses.

Q3: What are the known differential effects of this compound stereoisomers on plant development?

A3: The different this compound stereoisomers have been shown to have distinct and sometimes opposing effects on various aspects of plant development. Using mutants that are insensitive to one pathway (e.g., d14 or kai2 mutants) can help to dissect these individual effects.

| Plant Process | (+)-GR24 (D14-dependent) | (-)-GR24 (KAI2-dependent) | rac-GR24 (Combined effect) |

| Shoot Branching | Strong inhibition. | Weak or no inhibition. | Inhibition. |

| Hypocotyl Elongation | Inhibition in a MAX2-dependent manner. | Stronger inhibition than (+)-GR24. | Inhibition. |

| Seed Germination | No significant activity. | Promotes germination. | Promotes germination. |

| Primary Root Elongation | Can promote elongation at low concentrations. | Can promote elongation. | Variable effects depending on concentration. |

| Lateral Root Density | Inhibition. | Less pronounced inhibition. | Inhibition. |

Q4: Are there other this compound stereoisomers I should be aware of?

A4: Yes. The chemical synthesis of this compound can also produce two other stereoisomers: GR244DO and GR24ent-4DO. These are analogs of the orobanchol class of natural strigolactones. Like the 5DS stereoisomers, they also exhibit differential activity. For example, GR244DO can be more active than GR245DS in some assays, while GR24ent-4DO is often inactive.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results when using rac-GR24.

-

Possible Cause: The observed phenotype is a composite of the activities of both (+)-GR24 and (-)-GR24, which act through different signaling pathways (D14 and KAI2). The balance of these activities can be influenced by experimental conditions and the specific process being studied.

-

Solution:

-

Use pure stereoisomers: Whenever possible, use purified (+)-GR24 and (-)-GR24 in separate treatments to dissect the contribution of each signaling pathway to the observed phenotype.

-

Use signaling mutants: Employ d14 and kai2 mutants to isolate the effects of each pathway. For example, treating a d14 mutant with rac-GR24 will reveal the KAI2-dependent responses.

-

Control for solvent effects: Ensure that the solvent used to dissolve this compound does not have a biological effect on its own. Acetone is a commonly used solvent.

-

Problem 2: Difficulty dissolving this compound or concerns about its stability.

-

Possible Cause: this compound can be unstable in certain solvents, particularly in the presence of water, which can lead to a decrease in its effective concentration over time.

-

Solution:

-

Solvent choice: Anhydrous acetone is a recommended solvent for preparing this compound stock solutions.

-

Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Fresh preparation: Prepare working solutions fresh from the stock for each experiment.

-

pH of the medium: Be mindful of the pH of your experimental medium, as it could potentially affect the stability of this compound.

-

Experimental Protocols

Key Experiment: Arabidopsis Hypocotyl Elongation Assay

This bioassay is commonly used to assess the activity of this compound stereoisomers.

Methodology:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana seeds (e.g., wild-type Col-0, d14, and kai2 mutants).

-

Plate seeds on Murashige and Skoog (MS) medium containing the desired concentrations of this compound stereoisomers or the racemic mixture. A mock treatment (solvent only) should always be included as a control.

-

-

Stratification and Germination:

-

Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

-

Growth and Measurement:

-

Allow the seedlings to grow for a specified period (e.g., 5-7 days).

-

Carefully remove the seedlings and place them on a flat surface.

-

Image the seedlings and measure the length of the hypocotyls using image analysis software such as ImageJ.

-

-

Data Analysis:

-

Calculate the average hypocotyl length for each treatment and genotype.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

-

Visualizations

Caption: this compound stereoisomer signaling pathways.

Caption: Workflow for hypocotyl elongation assay.

References

- 1. Frontiers | this compound, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dealing with contamination in GR24 stock solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to contamination in GR24 stock solutions.

Troubleshooting Guide: Contaminated this compound Stock Solutions

Contamination of this compound stock solutions can lead to inconsistent experimental results, including loss of bioactivity. This guide provides a step-by-step approach to identifying and resolving potential contamination issues.

1. Visual Inspection of Stock Solution

The first step in troubleshooting is a careful visual inspection of your this compound stock solution.

-

Signs of Microbial Contamination: Look for any of the following indicators:

-

Turbidity or Cloudiness: A clear solution that has become hazy or cloudy may indicate bacterial or fungal growth.

-

Pellet Formation: After gentle centrifugation, the presence of a small pellet at the bottom of the tube can be a sign of microbial cells.

-

Color Change: A noticeable change in the color of the solution, especially if it was initially colorless, can suggest microbial activity or chemical degradation.

-

Surface Film or Clumps: The appearance of a film on the surface of the solution or visible clumps can indicate fungal or yeast contamination.[1]

-

2. pH Measurement

Microbial metabolism can alter the pH of your stock solution, which in turn can affect the stability of this compound.[2][3]

-

Procedure:

-

Aseptically remove a small aliquot (e.g., 10-20 µL) of your this compound stock solution.

-

Use a calibrated pH meter or high-quality pH paper to measure the pH.

-

Compare the measured pH to the expected pH of the solvent (e.g., acetone, DMSO). A significant deviation may indicate contamination.

-

3. Bioactivity Assay

The ultimate test of your this compound stock solution is its biological activity. A decrease or loss of activity is a strong indicator of degradation, which may be caused by contamination.

-

Experimental Protocol: Seed Germination Assay (A simplified model)

-

Materials:

-

Seeds of a this compound-responsive plant (e.g., Arabidopsis thaliana, parasitic plant seeds like Striga or Orobanche).

-

Control solution (solvent used for this compound stock, e.g., acetone).

-

Your this compound stock solution and a fresh, uncontaminated this compound stock solution (if available).

-

Sterile petri dishes with filter paper.

-

Growth chamber or incubator with controlled light and temperature.

-

-

Procedure:

-

Prepare serial dilutions of your suspect this compound stock solution and the fresh stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Sterilize the seeds according to a standard protocol for the chosen plant species.

-

Place a sterile filter paper in each petri dish and moisten with a fixed volume of sterile water or buffer.

-

Pipette the this compound dilutions or the control solution onto the filter paper.

-

Evenly distribute a known number of seeds (e.g., 50-100) in each petri dish.

-

Seal the petri dishes and incubate under appropriate conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

After a set period (e.g., 7-14 days), count the number of germinated seeds in each dish.

-

-

Data Analysis: Compare the germination rates between the control, the suspect this compound solution, and the fresh this compound solution. A significant decrease in germination rate for the suspect solution indicates a loss of bioactivity.

-

4. Sterility Test

To confirm microbial contamination, you can perform a simple sterility test.

-

Procedure:

-

Aseptically streak a small loopful of your this compound stock solution onto a nutrient agar plate.

-

Incubate the plate at 37°C for 24-48 hours.

-

The presence of bacterial or fungal colonies on the plate confirms microbial contamination.

-

Quantitative Data Summary

| Parameter | Uncontaminated this compound Stock | Suspected Contaminated this compound Stock | Potential Implication |

| Appearance | Clear, no visible particles | Cloudy, turbid, visible pellet after centrifugation | Microbial growth |

| pH | Neutral (dependent on solvent) | Acidic or alkaline shift | Microbial metabolism, chemical degradation of this compound |

| Bioactivity | High germination rate in bioassay | Significantly reduced or no germination | This compound degradation |

| Sterility Test | No growth on nutrient agar | Growth of bacterial/fungal colonies | Confirmed microbial contamination |

Visualizations

Caption: Troubleshooting workflow for suspected this compound contamination.

Caption: Simplified this compound signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in this compound stock solutions?

A1: Common sources of contamination include:

-

Non-sterile technique: Using non-sterile pipette tips, tubes, or solvents during preparation.[4]

-

Airborne microbes: Opening stock solution vials in a non-sterile environment can introduce bacteria and fungi.

-

Contaminated solvents: Using solvents that are not sterile or have been previously contaminated.

-

Improper storage: Storing stock solutions at inappropriate temperatures or in containers that are not properly sealed can allow for microbial growth.

Q2: How should I properly prepare and store my this compound stock solution to avoid contamination?

A2: To minimize the risk of contamination:

-

Work in a sterile environment: Prepare your stock solution in a laminar flow hood or a designated clean area.

-

Use sterile materials: Autoclave or filter-sterilize all solvents, pipette tips, and storage vials. Membrane filtration is effective for removing bacteria from heat-sensitive solutions.[5]

-

Aseptic technique: Use proper aseptic techniques, such as flaming the neck of the solvent bottle and using sterile pipette tips for each transfer.

-

Storage: Store your stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the chance of contaminating the entire stock. Store at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).

Q3: Can I sterilize my this compound stock solution if I suspect it is contaminated?

A3: It is generally not recommended to attempt to sterilize a contaminated this compound stock solution.

-

Autoclaving: The high temperatures used in autoclaving will likely degrade the this compound molecule.

-

Filtration: While filter sterilization can remove microbial cells, it will not remove any enzymes or metabolic byproducts that may have already degraded the this compound.

-

Chemical sterilization: Adding chemical sterilants will alter the composition of your stock solution and likely interfere with your experiments.

The best course of action for a confirmed contaminated stock is to discard it and prepare a fresh, sterile solution.

Q4: How does microbial contamination affect this compound's bioactivity?

A4: Microbial contamination can negatively impact this compound's bioactivity in several ways:

-

Enzymatic degradation: Microbes can secrete enzymes that may degrade the this compound molecule, rendering it inactive.

-